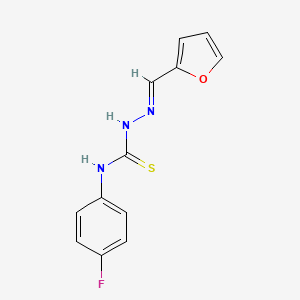![molecular formula C15H16BrN3O2S B10892973 N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-BROMOPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a bromophenyl group, a hydroxypropylpyrimidinyl moiety, and a sulfanylacetamide linkage, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromophenylamine, 4-hydroxy-6-propyl-2-pyrimidinethiol, and chloroacetyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) with hydrogen gas (H~2~) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure may allow it to be incorporated into novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industry
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism by which N1-(2-BROMOPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE exerts its effects would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and pyrimidinyl groups could facilitate binding to hydrophobic pockets, while the sulfanylacetamide linkage might participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
N-(2-BROMOPHENYL)ACETAMIDE: Lacks the pyrimidinyl and sulfanyl groups, potentially resulting in different biological activity.
2-(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYLACETAMIDE: Lacks the bromophenyl group, which may affect its binding properties and reactivity.
Uniqueness
N~1~-(2-BROMOPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl group and a pyrimidinylsulfanyl moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C15H16BrN3O2S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H16BrN3O2S/c1-2-5-10-8-13(20)19-15(17-10)22-9-14(21)18-12-7-4-3-6-11(12)16/h3-4,6-8H,2,5,9H2,1H3,(H,18,21)(H,17,19,20) |
InChI 键 |
DYTNFCYQLNBLQX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10892898.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B10892901.png)

![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B10892912.png)
![azepan-1-yl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10892913.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10892920.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10892922.png)
![2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B10892929.png)
![4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10892952.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10892956.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B10892957.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10892972.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)
